(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound It features a pyrazole ring, an oxazole ring, and various substituents, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Scientific Research Applications
(4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (4Z)-4-[(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups and ring structures
Properties
Molecular Formula |
C21H15ClN4O4 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
(4Z)-4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H15ClN4O4/c1-12-8-9-14(10-18(12)26(28)29)20-23-17(21(27)30-20)11-16-13(2)24-25(19(16)22)15-6-4-3-5-7-15/h3-11H,1-2H3/b17-11- |
InChI Key |
FDGFRCJHFIDQET-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=C(N(N=C3C)C4=CC=CC=C4)Cl)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=C(N(N=C3C)C4=CC=CC=C4)Cl)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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